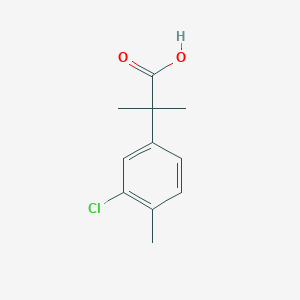

2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid

Description

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

2-(3-chloro-4-methylphenyl)-2-methylpropanoic acid |

InChI |

InChI=1S/C11H13ClO2/c1-7-4-5-8(6-9(7)12)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14) |

InChI Key |

ASPVDACOZZUXEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Bromination-Based Analogous Pathways

The preparation of 2-(4-bromophenyl)-2-methylpropanoic acid, as detailed in US20120309973A1, offers a foundational framework for adapting bromination strategies to chlorination. In this method, 2-methyl-2-phenylpropanoic acid undergoes bromination in aqueous media, achieving para selectivity (99.28% purity). While bromine’s inherent selectivity simplifies para-substitution, chlorination of analogous substrates often faces challenges due to chlorine’s smaller size and reduced regiochemical control.

For 2-(3-chloro-4-methylphenyl)-2-methylpropanoic acid, a hypothetical adaptation involves starting with 2-methyl-2-(4-methylphenyl)propanoic acid. Chlorination under acidic or neutral aqueous conditions could theoretically yield the desired meta-chloro product, though competing ortho/para pathways may necessitate purification via crystallization or distillation. Industrial-scale protocols from the patent suggest that large excesses of chlorine are avoidable, with 1–2 equivalents sufficient for complete conversion. However, separating regioisomers (e.g., 3-chloro vs. 2-chloro) remains a hurdle, potentially requiring esterification and fractional distillation for isolation.

Chloromethylation and Subsequent Modification

CN106349051A delineates a chloromethylation strategy for synthesizing methyl 2-(4-chloromethylphenyl)propionate. While this method targets a chloromethyl (-CH2Cl) group, its reaction conditions—using formaldehyde, hydrogen chloride, and sulfuric acid—hint at potential modifications for direct ring chlorination. For 2-(3-chloro-4-methylphenyl)-2-methylpropanoic acid, chloromethylation could be replaced by electrophilic chlorination of a pre-methylated substrate.

For instance, 2-methyl-2-(4-methylphenyl)propanoic acid might undergo chlorination using Cl2 in the presence of Lewis acids (e.g., FeCl3). The methyl group at position 4 could direct electrophilic attack to the meta position, yielding the 3-chloro derivative. However, competing para-chlorination (relative to the methyl group) and ortho-chlorination (relative to the propanoic acid) could complicate product isolation. Source’s use of thionyl chloride for esterification further suggests that acidic conditions favor chloro-group retention, a critical consideration for avoiding dehalogenation during downstream steps.

Friedel-Crafts Alkylation and Carboxylation

A less direct route involves constructing the aromatic ring with pre-installed chloro and methyl substituents. Starting from 3-chloro-4-methyltoluene, Friedel-Crafts alkylation with a tert-butyl halide could introduce the geminal dimethyl group adjacent to the phenyl ring. Subsequent oxidation of the tert-butyl moiety to a carboxylic acid would yield the target compound. However, Friedel-Crafts reactions on deactivated rings (due to electron-withdrawing chloro groups) often require harsh conditions, risking side reactions.

Alternatively, hydrocinnamic acid derivatives could serve as intermediates. For example, 3-chloro-4-methylstyrene might undergo hydrocarboxylation using carbon monoxide and water under palladium catalysis, as inferred from RSC methodologies. This approach, while efficient in academic settings, demands precise control over pressure and temperature to prevent polymerization of the styrene precursor.

Malonic Ester Synthesis

The malonic ester method provides a versatile pathway for constructing branched carboxylic acids. Reacting 3-chloro-4-methylbenzyl bromide with diethyl methylmalonate in the presence of a base (e.g., sodium ethoxide) would form diethyl (3-chloro-4-methylbenzyl)methylmalonate. Hydrolysis and decarboxylation under acidic conditions would then yield 2-(3-chloro-4-methylphenyl)-2-methylpropanoic acid. This route’s success hinges on the availability of 3-chloro-4-methylbenzyl bromide, which may require benzylic bromination of 3-chloro-4-methyltoluene using N-bromosuccinimide (NBS) and a radical initiator.

Regioselective Chlorination Challenges

Achieving meta-chlorination on a methyl-substituted phenyl ring remains a significant synthetic challenge. Electron-donating methyl groups typically direct electrophilic substitution to the ortho and para positions, necessitating directing groups or protective strategies. For example, installing a nitro group para to the methyl group could temporarily direct chlorination to the meta position, followed by nitro reduction. However, this multi-step approach increases complexity and reduces overall yield.

Industrial processes from source highlight the utility of aqueous media in enhancing selectivity, potentially due to hydrogen bonding or pH effects stabilizing transition states. Replicating these conditions with chlorine instead of bromine could mitigate some regiochemical issues, though chlorine’s higher reactivity may lead to overhalogenation.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the proposed methods:

*Theoretical yields and purities based on analogous reactions in sources.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-chloro-4-methylbenzoic acid.

Reduction: Formation of 3-chloro-4-methylbenzyl alcohol.

Substitution: Formation of 3-chloro-4-methylphenylamine or 3-chloro-4-methylphenylthiol.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

The compound serves as a crucial building block in drug synthesis due to its structural features that enhance biological activity. It can be utilized in the design of novel therapeutic agents targeting specific biological pathways. For instance, compounds derived from this structure have shown promise in modulating metabolic pathways, potentially leading to treatments for metabolic disorders.

1.2 Structure-Activity Relationship Studies

Research has indicated that modifications to the compound can yield derivatives with improved efficacy. A study highlighted the synthesis of various analogs that exhibited enhanced activity against specific targets in metabolic pathways, demonstrating the importance of structure-activity relationships (SAR) in drug design .

Agricultural Applications

2.1 Herbicide Development

The compound's unique properties make it a candidate for developing new herbicides. Its ability to interact with plant growth regulators suggests potential use in controlling unwanted vegetation. Preliminary studies have indicated that derivatives of this compound can inhibit specific enzymes involved in plant growth, providing a pathway for developing selective herbicides.

Chemical Properties and Reactivity

The molecular formula of 2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid is C11H13ClO2, with a molecular weight of approximately 212.67 g/mol. Its chemical structure influences its reactivity, particularly due to the electron-withdrawing nature of the chloro group, which can stabilize reactive intermediates during chemical reactions.

4.1 Case Study: Metabolic Pathway Modulation

In a recent study, researchers synthesized several derivatives of 2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid to evaluate their effects on glucose metabolism in animal models. The results indicated that certain derivatives significantly reduced blood glucose levels without causing weight gain, unlike traditional treatments . This finding underscores the compound's potential as a therapeutic agent for diabetes management.

4.2 Case Study: Herbicide Efficacy

Another study focused on the herbicidal properties of related compounds derived from this structure. The research demonstrated that these compounds could effectively inhibit key enzymes in weed species, providing insights into their potential application as selective herbicides in agricultural practices.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity. The propanoic acid moiety may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of 2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid and its analogs, focusing on structural features, physicochemical properties, and functional differences.

Structural Analogues with Chlorinated Phenyl Groups

Key Observations :

- Functional Groups: The hydroxy group in 2-(3-chloro-4-methoxyphenyl)-2-hydroxypropanoic acid increases polarity and solubility compared to the target compound .

Phenoxypropionic Acid Derivatives

Key Observations :

- Phenoxy vs. Phenyl: Phenoxy derivatives (e.g., 2-(4-chlorophenoxy)-2-methylpropanoic acid) exhibit lower logP values compared to phenyl-substituted analogs due to the ether oxygen, enhancing water solubility.

- Acid Strength: The pKa of phenoxypropionic acids (e.g., ~3.5–4.0) is comparable to arylpropionic acids, suggesting similar ionization behavior under physiological conditions .

Pharmacologically Active Analogues

Key Observations :

- Structural Requirements for Activity: Fibrates typically require a phenoxy or benzoyl group linked to the propanoic acid backbone for lipid-lowering activity. The target compound’s phenyl group may limit its efficacy compared to phenoxy derivatives .

Biological Activity

2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid, a compound with significant potential in medicinal chemistry, has been investigated for its biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted aromatic ring and a branched carboxylic acid structure, which can influence its interaction with biological targets. The presence of the chloro and methyl groups can enhance lipophilicity and modulate binding affinities to various biomolecules.

The biological activity of 2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory pathways. The compound has been shown to inhibit phospholipase A2 (PLA2), an enzyme that plays a crucial role in the release of arachidonic acid, leading to the production of pro-inflammatory mediators .

| Target Enzyme | Effect | Biological Outcome |

|---|---|---|

| Phospholipase A2 | Inhibition | Reduced inflammation |

| Cyclooxygenase (COX) | Potential inhibition | Decreased prostaglandin synthesis |

Biological Activity

Research indicates that 2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid exhibits various biological activities:

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in vitro by inhibiting the production of cytokines and other inflammatory mediators.

- Anticancer Properties : Studies have shown that it can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Effects : Preliminary investigations indicate that it may possess antimicrobial properties against certain bacterial strains.

Case Studies

- Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced inflammation in a mouse model of arthritis. The results indicated a decrease in paw swelling and inflammatory markers compared to control groups .

- Anticancer Activity : In a cell line study, 2-(3-Chloro-4-methylphenyl)-2-methylpropanoic acid was tested against breast cancer cells (MCF-7) and showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

- Microbial Inhibition : In vitro assays against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.